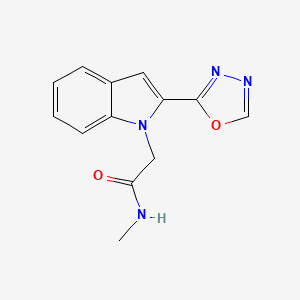

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide

Descripción

2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide is a heterocyclic compound featuring an indole core linked to a 1,3,4-oxadiazole ring via a methylacetamide bridge. This structural combination suggests applications in antimicrobial, anticancer, or enzyme-modulating therapies. The compound adheres to Lipinski’s and Veber’s rules, predicting favorable oral bioavailability .

Propiedades

IUPAC Name |

N-methyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-14-12(18)7-17-10-5-3-2-4-9(10)6-11(17)13-16-15-8-19-13/h2-6,8H,7H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAJGTGJCCQIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C2=CC=CC=C2C=C1C3=NN=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The general procedure includes the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Aplicaciones Científicas De Investigación

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Structural Comparisons

The table below highlights structural analogs and their key differences:

Key Observations :

- Oxadiazole-Indole Hybrids : Compounds with both indole and 1,3,4-oxadiazole motifs (e.g., ) often exhibit antimicrobial or receptor-binding activities. The target compound’s N-methylacetamide bridge may enhance solubility compared to bulkier substituents like toluidine .

- Benzofuran vs.

- Substituent Effects : Sulfanyl groups (e.g., ) may improve enzyme inhibition but could increase toxicity risks, whereas chloro/methoxy groups (e.g., ) modulate electronic properties and binding affinity.

Actividad Biológica

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide is a compound that integrates an indole moiety with an oxadiazole ring, both recognized for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, anticancer, and anti-inflammatory agent.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Synthesis

The synthesis typically involves:

- Formation of the oxadiazole ring : This is achieved through the cyclization of hydrazides with carboxylic acids.

- Synthesis of the indole moiety : The indole ring can be synthesized via Fischer indole synthesis.

- Coupling reaction : The oxadiazole and indole units are coupled to form the amide bond.

Anticancer Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can inhibit cancer cell proliferation effectively. Notably, compounds similar to 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide have demonstrated IC50 values ranging from 6.3 µM to 26.2 µM against various cancer cell lines such as MDA-MB-231 and HeLa .

Immunomodulatory Effects

In a series of studies involving S- and N-alkylated indolyloxadiazoles, it was found that these compounds can modulate immune responses. Specifically, certain derivatives demonstrated a significant inhibition of T-cell proliferation (IC50 < 3 µg/mL) while selectively stimulating proinflammatory cytokines like IL-1β without affecting IL-4 production . This suggests a potential role in autoimmune diseases or conditions characterized by excessive immune responses.

The exact mechanism by which 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide exerts its biological effects is not fully elucidated. However, it is believed to involve:

- Receptor Interactions : The indole moiety may interact with various receptors and enzymes.

- Hydrogen Bonding : The oxadiazole ring can form hydrogen bonds with biological macromolecules, influencing their function.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indole) | Anticancer | < 10 | Receptor modulation |

| N-(2-Chlorobenzyl)acetamide | Antimicrobial | N/A | Enzyme inhibition |

| 5-Methyl-1,3,4-Oxadiazol Derivatives | Anticancer | 6.3 - 26.2 | Cytotoxicity via apoptosis |

Study on Anticancer Properties

A study published in Bioorganic & Medicinal Chemistry evaluated various oxadiazole derivatives for their anticancer activity against multiple cell lines. The findings indicated that modifications in the fatty acid chain significantly influenced cytotoxicity, with unsaturated compounds exhibiting enhanced activity due to increased membrane permeability .

Immunomodulatory Study

In another investigation focusing on immunomodulatory effects, the compounds were tested for their ability to inhibit T-cell activation and cytokine production. The results highlighted that specific derivatives could selectively inhibit T-cell proliferation while promoting proinflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.